LogP Advantage: 5-(4-Chlorophenyl) vs. 5-Phenylpyrimidin-4-amine Lipophilicity Comparison
5-(4-Chlorophenyl)pyrimidin-4-amine exhibits a predicted logP of approximately 2.96 (ALOGPS) or 2.286 (experimentally determined), compared to 1.564 for the des-chloro analog 5-phenylpyrimidin-4-amine. The approximately 1.4-log-unit increase in lipophilicity conferred by the 4-chloro substituent places the compound in an optimal logP range (2–3) for passive membrane permeability and oral bioavailability according to Lipinski's guidelines, while the unsubstituted phenyl analog sits below this window [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP = 2.96 (ALOGPS); Experimental logP = 2.286 |
| Comparator Or Baseline | 5-Phenylpyrimidin-4-amine: logP = 1.564 (ALOGPS) |
| Quantified Difference | ΔlogP ≈ +1.4 (predicted); ΔlogP ≈ +0.72 (experimental vs. predicted) |
| Conditions | Predicted logP values from ALOGPS 2.1; experimental logP from hydrophobicity measurement |
Why This Matters
The ~1.4 logP unit increase shifts the compound into the optimal permeability window (logP 2–3), making it a more suitable fragment or building block for cell-permeable inhibitor design compared to the des-chloro analog.
- [1] 0Elem. (2025). 5-(4-Chlorophenyl)pyrimidin-4-amine, CAS: 35202-25-6. LOGP: 2.9604. View Source
